molecular formula C17H20F3N3O3S B2578499 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide CAS No. 1396863-25-4

4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2578499
CAS RN: 1396863-25-4
M. Wt: 403.42
InChI Key: YMNKQMFYIALZEI-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and require specific conditions for successful execution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .

Scientific Research Applications

Pharmacokinetic Properties and Metabolism

N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201), an analogue with similar structural characteristics, has been studied for its pharmacokinetic properties and metabolism. A liquid chromatography tandem mass spectrometry (LC--MS/MS) method was developed for the sensitive and simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This methodology facilitated the study of the pharmacokinetic properties of TA-0201, revealing its presence and that of its major metabolite in plasma and target tissues like the heart, lung, and kidney after oral administration to rats (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimicrobial Activity

Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For instance, Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and showed potent antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Additionally, benzenesulfonamide derivatives have been synthesized and evaluated for anticancer activity. Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed significant anticancer activity against various human cancer cell lines, suggesting the applicability of such compounds in cancer research (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Photosensitizer for Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy has also been explored. For example, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown high singlet oxygen quantum yield, indicating their potential as effective photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antiglaucoma Properties

Research on carbonic anhydrase inhibitors incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold has shown potential for the development of topical antiglaucoma medications. These inhibitors displayed strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion, offering a therapeutic approach for glaucoma (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).

Mechanism of Action

The mechanism of action for similar compounds is often related to their unique physicochemical properties, particularly the properties of the fluorine atom and the pyridine moiety .

Future Directions

The development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S/c1-4-26-14-6-5-13(9-11(14)2)27(24,25)21-8-7-16-22-12(3)10-15(23-16)17(18,19)20/h5-6,9-10,21H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKQMFYIALZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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